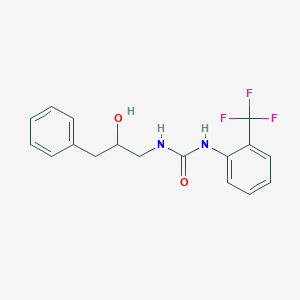

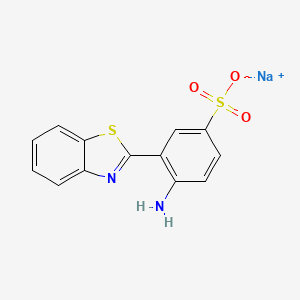

1-Pyridin-4-yl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation of acetylpyridine with thiophene carboxaldehyde, which then reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative can then react with hydrazine hydrate to afford a hydrazinylpyrimidine derivative . This derivative can be used as a key intermediate for the synthesis of the target compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, reaction with thiourea, and reaction with hydrazine hydrate . These reactions lead to the formation of various derivatives .Applications De Recherche Scientifique

- The compound has demonstrated potent anti-inflammatory effects both in vitro and in vivo . It may be valuable in developing novel anti-inflammatory drugs.

- 1-Pyridin-4-yl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one exhibits promising antioxidant activity. It scavenges α, α-diphenyl-β-picrylhydrazyl radicals and inhibits lipid peroxidation .

- Compound 1c, a derivative of this compound, shows strong competitive inhibition against mushroom tyrosinase. It may have applications in cosmetics or treatments related to skin pigmentation .

- Thiophene moieties are present in many bioactive molecules. Incorporating this compound into drug design may enhance biological activity .

- The replacement of benzene rings with thiophene moieties can lead to improved pharmacokinetics .

Anti-Inflammatory Activity

Antioxidant Properties

Tyrosinase Inhibition

Bioactive Molecule Synthesis

Cytotoxic and Antitumor Potential

Novel Derivatives and Drug Development

Mécanisme D'action

Target of Action

The primary target of 1-Pyridin-4-yl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production.

Mode of Action

1-Pyridin-4-yl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the energy supply of the cell, particularly in cells that rely heavily on glycolysis for energy production, such as cancer cells.

Biochemical Pathways

The compound primarily affects the glycolysis pathway . By inhibiting PFKFB3, it disrupts the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate, a key step in glycolysis . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.

Result of Action

The inhibition of PFKFB3 and the subsequent disruption of glycolysis can lead to a decrease in cellular energy production. This can result in the suppression of cell proliferation, particularly in cells that rely heavily on glycolysis, such as cancer cells . Therefore, 1-Pyridin-4-yl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one may have potential therapeutic applications in the treatment of cancer.

Orientations Futures

The future directions for research on “1-Pyridin-4-yl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one” could involve further studies on its synthesis, structure, and biological activity. The development of novel and efficient methods for its synthesis could be a potential area of research . Additionally, its potential applications in optoelectronic device fabrications could be explored .

Propriétés

IUPAC Name |

1-pyridin-4-yl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NOS2/c14-10(9-3-5-13-6-4-9)8-11(15)12-2-1-7-16-12/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHHNCLTHVNALJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=S)CC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyridin-4-yl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2474242.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2474256.png)

![2-cyano-N-(2-methylcyclohexyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2474258.png)